molecular formula C11H12N4O2S2 B12188842 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B12188842
M. Wt: 296.4 g/mol
InChI Key: ZFEDAQQLIFTVLD-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic hybrid molecule featuring two distinct aromatic systems: a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, and a 1,3,4-thiadiazole ring with a prop-2-en-1-ylsulfanyl (allylthio) group at position 4. These rings are connected via a carboxamide (-CONH-) bridge.

Properties

Molecular Formula

C11H12N4O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

3,5-dimethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2S2/c1-4-5-18-11-14-13-10(19-11)12-9(16)8-6(2)15-17-7(8)3/h4H,1,5H2,2-3H3,(H,12,13,16)

InChI Key

ZFEDAQQLIFTVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

Preparation Methods

Cyclization of α-Hydroxy Ketones

α-Hydroxy ketones (e.g., 3,5-dimethyl-4-hydroxyketone) undergo condensation with potassium cyanate under acidic conditions to form the oxazol-2-one intermediate. Subsequent hydrolysis yields the carboxylic acid derivative.

Example Protocol

  • React α-hydroxy ketone (10 mmol) with potassium cyanate (12 mmol) in acetic acid (20 mL) at 80°C for 6 hours.

  • Isolate the oxazol-2-one intermediate via filtration.

  • Hydrolyze with 2M HCl (15 mL) at reflux for 2 hours to yield 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (Yield: 65–75%).

Synthesis of the 1,3,4-Thiadiazole Subunit

The 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine is prepared through cyclocondensation of thiosemicarbazides with carbon disulfide, followed by alkylation.

Thiosemicarbazide Cyclization

Thiosemicarbazide derivatives react with carbon disulfide in basic media to form 2-amino-1,3,4-thiadiazole-5-thiols. Subsequent alkylation with allyl bromide introduces the propenylsulfanyl group.

Example Protocol

  • Heat thiosemicarbazide (10 mmol) with carbon disulfide (15 mmol) in ethanol containing KOH (2 eq) at 70°C for 4 hours.

  • Acidify with HCl to precipitate 2-amino-1,3,4-thiadiazole-5-thiol (Yield: 80–85%).

  • Alkylate with allyl bromide (1.2 eq) in DMF at 50°C for 3 hours to obtain 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine (Yield: 70–75%).

Carboxamide Coupling

The final step involves coupling the oxazole-4-carboxylic acid with the thiadiazole-2-amine using standard acylating agents.

Acyl Chloride Method

  • Convert 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (5 mmol) to its acyl chloride using thionyl chloride (10 mL) at reflux for 2 hours.

  • React the acyl chloride with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine (5 mmol) in dry THF under N₂ at 0°C.

  • Stir for 12 hours at room temperature and purify via column chromatography (Hexane:EtOAc, 3:1) to isolate the target compound (Yield: 60–68%).

Alternative Synthetic Routes

One-Pot Oxazole-Thiadiazole Assembly

A patent-disclosed method involves simultaneous cyclization and coupling:

  • React 3,5-dimethyl-4-cyanooxazole with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole-2-carboxylic acid in PCl₅.

  • Hydrolyze the nitrile to the carboxamide using H₂SO₄ (Yield: 55–60%).

Optimization and Challenges

Regioselectivity in Oxazole Formation

The use of Lewis acids (e.g., ZnCl₂) during cyclization improves regioselectivity, minimizing byproducts like isoxazoles.

Alkylation Side Reactions

Allylation of the thiadiazole thiol may produce disulfides. Adding a radical inhibitor (e.g., BHT) suppresses this side reaction.

Analytical Characterization

Key spectroscopic data for the target compound:

Property Value
Molecular Formula C₁₁H₁₂N₄O₂S₂
Molecular Weight 296.4 g/mol
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 5.10–5.30 (m, 2H, CH₂=CH)
HRMS (ESI+) m/z 297.0521 [M+H]⁺

Data corroborated by PubChem entries and synthetic protocols .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing group, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxazole or thiadiazole rings, altering their electronic properties.

    Substitution: Substitution reactions can occur at different positions on the rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Thiadiazole derivatives are widely studied for their bioactivity. For example, compounds such as 2-(2-chloro-5-pyridylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (8a) and its analogues (e.g., 8e ) demonstrated anticancer activity in PC3 (prostate cancer) and BGC-823 (gastric cancer) cell lines, with inhibition rates of up to 66.21% at 5 µM . Key structural differences from the target compound include:

  • Substituent on thiadiazole : The trimethoxyphenyl group in compounds vs. the allylthio group in the target compound.
  • Core heterocycles : The target compound incorporates an oxazole ring, whereas compounds lack this feature.

Tetrazole- and Triazole-Based Analogues

Compounds such as N′-5-tetrazolyl-N-arylthioureas () and N-5-tetrazolyl-N′-arylureas () exhibit herbicidal and plant growth-regulating activities. For instance, N-5-tetrazolyl-N′-p-methoxyphenylurea (2h) showed strong auxin-like activity, while N-5-tetrazolyl-N′-p-bromophenylurea (2j) displayed cytokinin-like effects . Unlike these tetrazole derivatives, the target compound’s thiadiazole-oxazole scaffold may favor different bioactivity profiles due to:

  • Reduced hydrogen-bonding capacity : Urea/thiourea linkers in tetrazole compounds (–3) provide stronger hydrogen-bonding motifs than the carboxamide linker in the target compound.

Triazole-Carboxylic Acid Ureas

N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () demonstrated plant growth regulation, with activity linked to the aryloxyacetyl substituent . The target compound’s allylthio group contrasts with the aryloxyacetyl moieties in these triazole derivatives, suggesting divergent modes of action.

Comparative Data Table

Compound Class Key Substituents Bioactivity (Assay) Activity Level Reference
Thiadiazole-trimethoxyphenyl 3,4,5-Trimethoxyphenyl, pyridylmethylthio Anticancer (PC3, BGC-823 cells) 55.71–66.21% inhibition
Tetrazole-arylthioureas Aryl, thiourea linker Herbicidal, plant growth regulation Moderate to high
Tetrazole-arylureas p-Methoxyphenyl, urea linker Auxin/cytokinin-like activity High
Triazole-aryloxyacetylureas Aryloxyacetyl, carboxylic acid Plant growth regulation Moderate
Target Compound Allylthio, oxazole-methyl, carboxamide Hypothetical: Anticancer, enzymatic inhibition Not tested

Mechanistic and Structural Insights

  • Synergistic heterocycles : The combination of oxazole (electron-rich) and thiadiazole (electron-deficient) could enhance binding to diverse targets, such as kinase ATP pockets or DNA repair enzymes.

Biological Activity

The compound 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Oxazole ring : Known for its role in drug design due to its stability and ability to form hydrogen bonds.
  • Thiadiazole moiety : Associated with various pharmacological effects including antimicrobial and anti-inflammatory activities.
  • Prop-2-en-1-ylsulfanyl group : This substituent may enhance the lipophilicity and bioavailability of the compound.

Pharmacological Properties

Research has indicated that compounds containing oxazole and thiadiazole rings exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains with promising results.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus0.5 µg/mL
3bEscherichia coli1.0 µg/mL

These results suggest that the compound may be effective against common pathogens.

Anti-cancer Activity

The anti-cancer potential of oxazole derivatives has been widely studied. In vitro assays demonstrated that similar compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):

CompoundCell LineIC50 (µM)
3aMCF-710
3bHCT-11615

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Some studies suggest that oxazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : The presence of certain functional groups may confer antioxidant activity, protecting cells from oxidative stress.

Case Studies

Recent studies have explored the biological activity of related compounds:

  • Study on Thiadiazole Derivatives : A study published in Pharmaceutical Chemistry Journal evaluated a series of thiadiazole derivatives for their antimicrobial and anticancer properties. The results indicated that modifications at the thiadiazole ring significantly enhanced activity against Mycobacterium tuberculosis and various cancer cell lines .
  • Oxazole Derivatives in Drug Design : Research highlighted the importance of oxazole scaffolds in drug design due to their favorable pharmacokinetic properties. Compounds similar to the one discussed showed promising results in preclinical trials for treating tuberculosis .

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